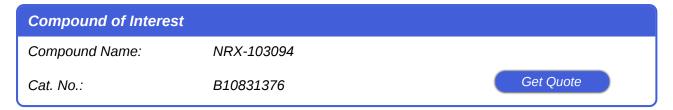


NRX-103094: A Molecular Glue Promoting Targeted Protein Degradation

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103094 is a potent, small molecule enhancer of the protein-protein interaction between β -catenin and its cognate E3 ubiquitin ligase, SCF β -TrCP. By acting as a "molecular glue," NRX-103094 stabilizes the binding of phosphorylated β -catenin to β -TrCP, leading to enhanced ubiquitination and subsequent proteasomal degradation of β -catenin. This mechanism of action holds significant therapeutic potential for targeting dysregulated β -catenin signaling in various diseases, including cancer. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of NRX-103094, including detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

NRX-103094 is a synthetic molecule with the chemical name 3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid.[1] [2] Its structure is characterized by a central trifluoromethyl-pyridone core.



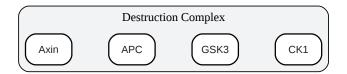
Property	Value	Reference	
Chemical Formula	C20H11Cl2F3N2O4S	[1][3]	
Molecular Weight	503.28 g/mol	[1][3]	
CAS Number	2763260-36-0	[3][4][5]	
Appearance	White to off-white solid	[3]	
Solubility	Soluble in DMSO and DMF	[3]	
SMILES	OC(=O)C1=CC=CC(=C1)NC(= O)C1=C(SC2=C(C=CC=C2CI) CI)C=C(N(C1=O))C(F)(F)F	[1][3]	
InChI Key	HFBGFWJURBVNFD- UHFFFAOYSA-N	[1]	

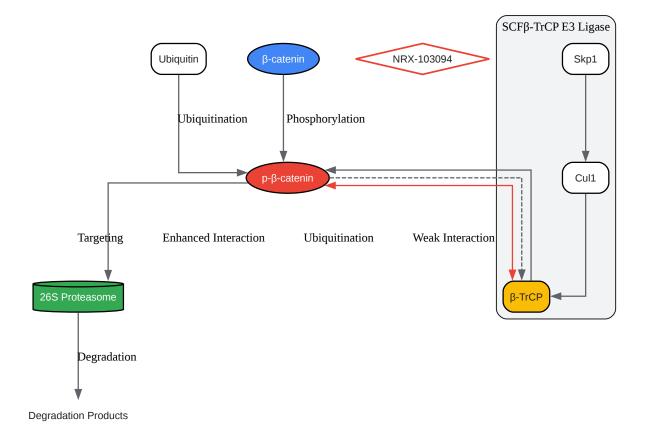
Mechanism of Action: A Molecular Glue for β-catenin Degradation

NRX-103094 functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise have a weak or transient affinity.[3] In the canonical Wnt/ β -catenin signaling pathway, the destruction complex, which includes Axin, APC, CK1, and GSK3, phosphorylates β -catenin at specific serine and threonine residues. This phosphorylation event creates a recognition site for the β -TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.

NRX-103094 enhances the binding of phosphorylated β -catenin to β -TrCP.[4][6] This stabilization of the β -catenin: β -TrCP complex facilitates the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to β -catenin. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade β -catenin, thereby downregulating Wnt signaling.







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Caption: NRX-103094 enhances the interaction between p- β -catenin and β -TrCP.



Quantitative Data

The potency of NRX-103094 has been quantified through various in vitro assays, demonstrating its ability to enhance the binding affinity and subsequent ubiquitination of β -catenin.

Parameter	Substrate	Value	Reference
EC50 (Binding)	pSer33/Ser37 β- catenin peptide	62 nM	[4][5][6]
Kd (Binding)	pSer33/Ser37 β- catenin peptide	0.6 nM	[4][5][6]
EC50 (Binding)	pSer33/Ser37 β- catenin peptide	457 nM	[4]
Binding Affinity Enhancement	S33E/S37A phosphomimetic peptide	From >5 μM to 22 nM (in the presence of 40 μM NRX-103094)	[4]
Ubiquitination Potentiation	pSer33/S37A β- catenin peptide	Potentiates to levels greater than wild-type at 250 nM	[4]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the activity of **NRX-103094**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantify the binding affinity between β -catenin and β -TrCP in the presence and absence of **NRX-103094**.

Materials:

GST-tagged β-TrCP

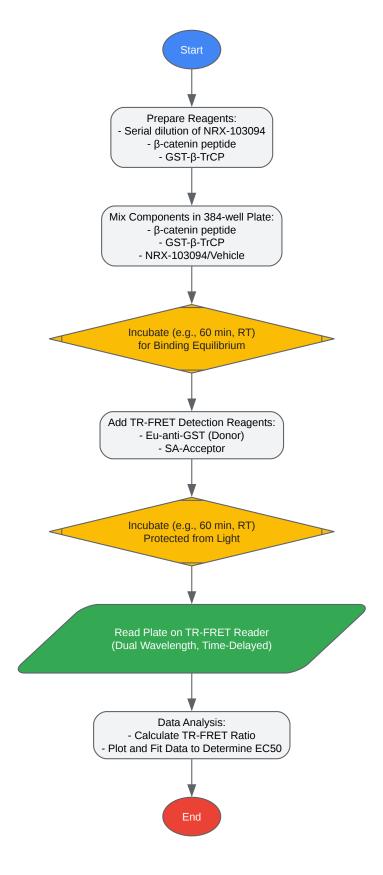


- Biotinylated phosphopeptide of β-catenin (e.g., pSer33/Ser37)
- Europium-labeled anti-GST antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
- NRX-103094
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume microplates
- · TR-FRET compatible plate reader

Procedure:

- Prepare a serial dilution of NRX-103094 in DMSO, followed by a dilution in assay buffer.
- In a 384-well plate, add the β-catenin phosphopeptide, GST-β-TrCP, and the serially diluted
 NRX-103094 or vehicle control (DMSO).
- Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.
- Add the TR-FRET detection reagents: Europium-labeled anti-GST antibody and streptavidinconjugated acceptor.
- Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60 μs) following excitation (e.g., 340 nm).
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Plot the TR-FRET ratio against the concentration of NRX-103094 and fit the data to a suitable binding model to determine EC50 values.





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Caption: Workflow for a TR-FRET based binding assay.



In Vitro Ubiquitination Assay

This assay directly assesses the ability of **NRX-103094** to enhance the ubiquitination of β -catenin by the SCF β -TrCP complex.

Materials:

- Recombinant E1 activating enzyme
- Recombinant E2 conjugating enzyme (e.g., UBE2D1)
- Recombinant SCFβ-TrCP complex
- Recombinant β-catenin (or a peptide fragment)
- Ubiquitin
- NRX-103094
- ATP
- Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
- SDS-PAGE gels and Western blotting reagents
- Anti-β-catenin antibody
- Anti-ubiquitin antibody

Procedure:

- Set up reaction tubes containing ubiquitination buffer, E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin.
- Add serially diluted NRX-103094 or vehicle control (DMSO) to the respective tubes.
- Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.
- · Initiate the reaction by adding ATP.



- Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Resolve the reaction products by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Perform Western blotting using an anti-β-catenin antibody to visualize the formation of higher molecular weight, polyubiquitinated β-catenin species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
- Analyze the intensity of the ubiquitinated β-catenin bands to assess the effect of NRX-103094.

Conclusion

NRX-103094 represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it offers a novel modality for modulating protein-protein interactions with high specificity and potency. The data and protocols presented in this guide provide a foundational understanding of NRX-103094's chemical nature and biological activity. Further research into its in vivo efficacy, safety profile, and potential for therapeutic applications is warranted. This molecule serves as a valuable tool for researchers investigating the Wnt/βcatenin signaling pathway and as a promising lead compound for the development of new therapeutics.

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